N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(4-PYRIDYLMETHYL)AMINE
Overview
Description
N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(4-PYRIDYLMETHYL)AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolopyrimidine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(4-PYRIDYLMETHYL)AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Benzylation and Methylation:
Attachment of the Pyridylmethyl Group: This step involves the reaction of the intermediate with a pyridylmethyl halide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(4-PYRIDYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(4-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(4-METHYLPHENYL)AMINE
- N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(4-CHLOROPHENYL)AMINE
Uniqueness
N-(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(4-PYRIDYLMETHYL)AMINE is unique due to the presence of both the pyrrolopyrimidine core and the pyridylmethyl group. This combination of structural features may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
7-benzyl-5,6-dimethyl-N-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-15-16(2)26(13-18-6-4-3-5-7-18)21-19(15)20(24-14-25-21)23-12-17-8-10-22-11-9-17/h3-11,14H,12-13H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMTNILUSDEHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCC3=CC=NC=C3)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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